6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride
Overview
Description
6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride is a complex organic compound with a unique structure that includes a cyclopropane ring fused to an acenaphthylene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride typically involves multi-step organic reactions. One common method includes the cyclopropanation of acenaphthylene derivatives followed by amination. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the cyclopropane ring and subsequent amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-carbonyl chloride
- 7,7a-Dihydro-6bH-cyclopropa[a]acenaphthylen-7-amine
Uniqueness
6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride is unique due to its specific structural features, such as the cyclopropane ring fused to the acenaphthylene system. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
tetracyclo[7.3.1.02,4.05,13]trideca-1(12),5,7,9(13),10-pentaen-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N.ClH/c14-13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)13;/h1-6,11-13H,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGLRFGWZZKYIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4C(C4N)C3=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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